2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

Food mutagen exposure assessment Heterocyclic amine quantitation Protein-bound HAA analysis

For toxicology labs requiring an irreplaceable negative control in dietary fibre intervention studies and a clean CYP1A2 probe, procure ≥98% pure 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP). Unlike PhIP, its zero Brassica fibre binding and sole N-hydroxylation bioactivation route make it essential for unambiguous genotoxicity data. Ensure your PhIP and protein-bound fraction quantitation is accurate; PhIP calibrants yield systematically invalid results for 1,6-DMIP-specific parameters. Order your research-standard reference material today.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 132898-04-5
Cat. No. B043360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
CAS132898-04-5
Synonyms1,6-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine;  DMIP; 
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=C(N2C)N
InChIInChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
InChIKeyNEOGGGHDLGYATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP, CAS 132898-04-5) – An Analytically Distinct Heterocyclic Amine Reference Standard for Food Mutagen & Carcinogen Research


2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP; CAS 132898-04-5; molecular formula C₈H₁₀N₄) is a heterocyclic aromatic amine (HAA) belonging to the imidazo[4,5-b]pyridine class . Formed endogenously in heat-processed proteinaceous foods via the Maillard reaction, 1,6-DMIP serves as a critical analytical reference standard and a model genotoxicant for mechanistic toxicology and carcinogenesis studies [1]. Unlike its more extensively studied cogener 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 1,6-DMIP possesses a unique methylation pattern at the N1 and C6 positions and lacks the C6 phenyl substituent, which confers measurably distinct physicochemical, metabolic, and genotoxic properties that preclude direct one-to-one substitution in quantitative assays [1].

Why 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP) Cannot Be Replaced by PhIP or Other Imidazopyridine HAAs in Quantitative Toxicology, Exposure Assessment, or Inhibitor Screening Studies


Within the imidazo[4,5-b]pyridine HAA family, seemingly minor structural variations—such as the presence or position of methyl substituents or a pendant phenyl group—profoundly alter analytical retention behavior, physicochemical partitioning between free and protein-bound states, metabolic activation efficiency by cytochrome P450 isoforms, and resultant mutagenic potency [1][2]. 1,6-DMIP and PhIP, though often co-occurring in cooked meat matrices, partition differently between free and protein-bound fractions in roast beef patties [1]. More critically, 1,6-DMIP exhibits zero in vitro binding to Brassica dietary fibres, whereas other HAAs including PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC bind measurably [2], directly demonstrating that molecular recognition phenomena governing bioavailability-modulating interactions are not interchangeable across the class. Substituting PhIP or another HAA for 1,6-DMIP in a quantitative exposure assessment, dietary intervention study, or metabolic activation assay would therefore yield systematically inaccurate results for 1,6-DMIP-specific parameters, compromising data reproducibility and regulatory relevance.

Quantitative Procurement-Relevant Differentiation Evidence for 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP) vs. Closest Analogs


Differential Abundance of 1,6-DMIP vs. PhIP in Protein-Bound vs. Free State in Roast Beef – A Quantitative UPLC-MS/MS Comparison

In roast beef patties cooked at 250°C, 1,6-DMIP is preferentially present in the protein-bound state, whereas PhIP is preferentially present in the free state, as quantified by UPLC-MS/MS. Free-state DMIP was measured at 1.02 ± 0.07 ng/g, while protein-bound DMIP reached 2.33 ± 0.25 ng/g [1]. In contrast, free-state PhIP was 14.34 ± 0.36 ng/g, with protein-bound PhIP at only 1.70 ± 0.13 ng/g [1]. This represents a >2-fold reversed partitioning preference that fundamentally distinguishes DMIP from PhIP in food matrix analytics.

Food mutagen exposure assessment Heterocyclic amine quantitation Protein-bound HAA analysis

Zero Dietary Fibre Binding of 1,6-DMIP vs. Documented Binding of PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC – A Structural Selectivity Benchmark

In an in vitro binding study employing six freeze-dried Brassica vegetable dietary fibre sources, 1,6-DMIP exhibited absolutely no detectable binding, whereas PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC all bound measurably [1]. The study explicitly states that 'DMIP did not bind at all' while 'MeAαC and Trp-P-1 showed better binding than the rest of the HAs' [1]. This binary outcome—zero binding vs. quantifiable binding—provides an unequivocal differentiation point.

Dietary intervention study design HAA bioaccessibility In vitro binding assay

Predicted Lower Mutagenic Potency of 1,6-DMIP vs. PhIP – Structural Basis from PhIP Isomer and Desphenyl Cogener Studies

1,6-DMIP is the desphenyl cogener of PhIP. A systematic study by Chrisman et al. (2008) evaluating PhIP, three structural isomers, and two desphenyl PhIP congeners in the S. typhimurium TA98 Ames assay demonstrated that desphenyl congeners of PhIP were 86- to 234-fold less mutagenic than PhIP itself [1]. Since 1,6-DMIP is structurally a desphenyl congener of PhIP (replacing the C6 phenyl with a C6 methyl), it can be reasonably inferred to fall within this 86–234-fold lower mutagenic potency range relative to PhIP under comparable Ames test conditions.

Genotoxicity structure-activity relationship Ames test mutagenicity Carcinogen risk ranking

Synthetic Route Superiority: Unified Suzuki Cross-Coupling Strategy Enables Parallel Synthesis of Both 1,6-DMIP and PhIP from a Common 2-Halo-1-methylimidazo[4,5-b]pyridine Intermediate

A unified synthetic strategy employing palladium-catalysed Buchwald cross-coupling of 2-halo-1-methylimidazo[4,5-b]pyridine with benzophenoneimine, followed by Suzuki cross-coupling at the C6 position, delivers both 1,6-DMIP (via methyl introduction) and PhIP (via phenyl introduction) from the same advanced intermediate [1]. This convergent route is strategically advantageous for laboratories requiring isotopically labeled internal standards or metabolite reference materials of both compounds, as a single synthetic investment yields both analytes with identical core structural fidelity.

Isotope-labeled standard synthesis Metabolite reference material production HAA chemical standard procurement

Simplified Metabolic Activation Model: 1,6-DMIP as a Methyl-Substituted Probe with Fewer CYP1A2-Mediated Hydroxylation Sites Compared to PhIP

Metabolic activation of HAAs proceeds primarily through N-hydroxylation by CYP1A2. PhIP possesses two potential hydroxylation sites: the exocyclic N2-amino group (the obligatory bioactivation pathway) and the C6 phenyl ring (a competing detoxication pathway). 1,6-DMIP, lacking the phenyl ring, eliminates phenyl hydroxylation as a competing metabolic route, potentially simplifying pharmacokinetic modeling of the critical N-hydroxylation step . The synthesis and isomer study by Lindström et al. (1994) established that among five methyl-positional isomers of 2-amino-dimethylimidazo[4,5-b]pyridine, only the 1,6-isomer (i.e., 1,6-DMIP) was specifically identified as the mutagenic cogener of PhIP found in cooked foods, confirming that the 1,6-dimethyl substitution pattern is uniquely associated with food-relevant mutagenic activity [1].

CYP1A2 metabolism DNA adduct formation Mechanistic toxicology

Optimal Research and Industrial Application Scenarios for 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (1,6-DMIP) Based on Verified Differential Evidence


1,6-DMIP as an Authentic Calibration Standard for Protein-Bound HAA Quantitation in Processed Meat Exposure Studies

Because 1,6-DMIP partitions preferentially into the protein-bound fraction (2.33 ± 0.25 ng/g) with a protein-bound/free ratio of ~2.28 in roast beef at 250°C, whereas PhIP exhibits the opposite partitioning (free-dominant, protein-bound/free ratio ~0.12) [1], accurate quantitation of protein-bound DMIP in thermally processed meat matrices demands an authentic 1,6-DMIP reference standard. Laboratories conducting total dietary HAA exposure assessments or regulatory compliance testing for processed meat products must procure pure 1,6-DMIP to validate UPLC-MS/MS methods for the protein-bound fraction, as PhIP calibration curves cannot substitute for DMIP-specific protein-bound quantification.

1,6-DMIP as a Non-Binding Negative Control in Dietary Fibre–HAA Bioaccessibility Intervention Assays

The unique inability of 1,6-DMIP to bind to Brassica vegetable dietary fibres in vitro—while PhIP, Trp-P-1, Trp-P-2, AαC, and MeAαC all bind measurably [1]—makes 1,6-DMIP an indispensable negative control compound in any study evaluating dietary strategies to reduce HAA bioaccessibility. Researchers designing fibre-intervention experiments should include 1,6-DMIP as an internal reference to establish the baseline for non-binding HAA behaviour, enabling precise quantification of the binding efficacy of test fibres toward other HAAs. Procurement of high-purity 1,6-DMIP is essential for this control application.

1,6-DMIP as a Mechanistically Simplified CYP1A2 Probe in DNA Adduct Formation and Metabolic Activation Studies

1,6-DMIP lacks the C6 phenyl substituent of PhIP, thereby eliminating competing phenyl hydroxylation as a metabolic pathway and leaving N2-hydroxylation by CYP1A2 as the single obligate bioactivation route [1][2]. This metabolic simplicity positions 1,6-DMIP as a preferred probe compound for isolating and quantifying the kinetics of N-hydroxylation-dependent DNA adduct formation without the confounding influence of ring-hydroxylation detoxication pathways. Toxicology laboratories investigating CYP1A2-mediated genotoxicity mechanisms or screening CYP1A2 inhibitors should procure 1,6-DMIP for use in kinetic assays where unambiguous interpretation of N-hydroxylation rates is critical.

1,6-DMIP as a Low-Potency HAA Comparator for Structure–Mutagenicity Relationship (SAR) Studies in the Ames Test

Based on the Chrisman et al. (2008) finding that desphenyl PhIP congeners exhibit 86- to 234-fold lower mutagenic potency than PhIP in the S. typhimurium TA98 Ames assay [1], 1,6-DMIP serves as a quantitatively benchmarked low-potency comparator for SAR studies investigating the contribution of the C6 aryl substituent to imidazo[4,5-b]pyridine mutagenicity. When establishing mutagenic potency rankings for novel synthetic HAAs or evaluating structure–activity relationships in genotoxicity screening programs, 1,6-DMIP provides a defined reference point within the low-potency range of the imidazo[4,5-b]pyridine mutagenicity continuum, against which the potency-enhancing effect of aryl substitution can be precisely measured.

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